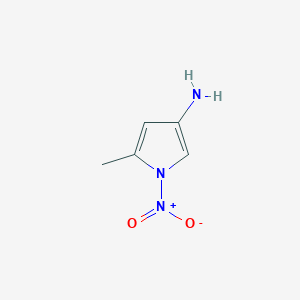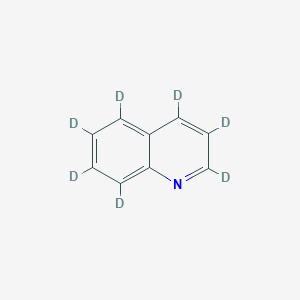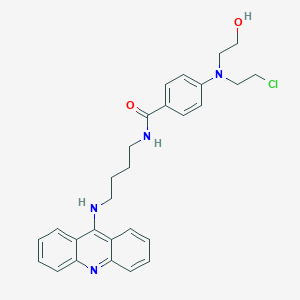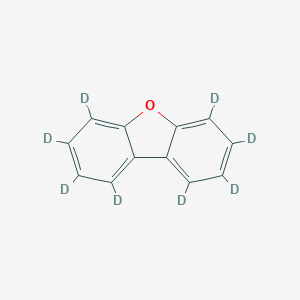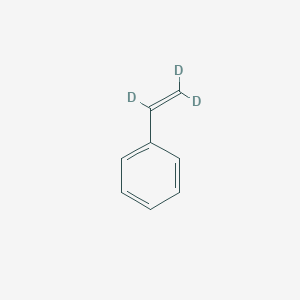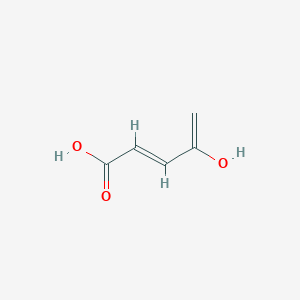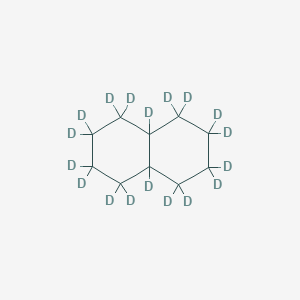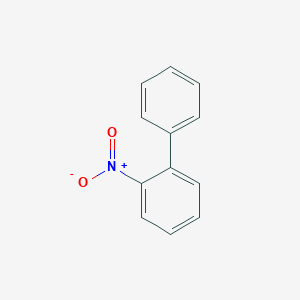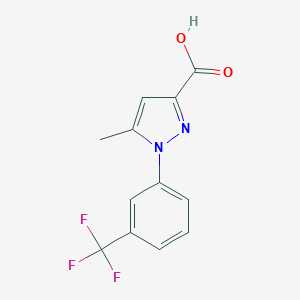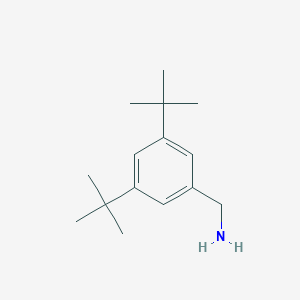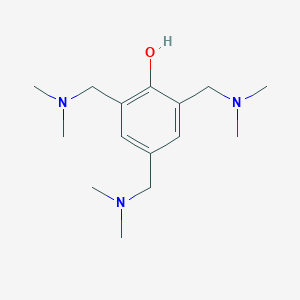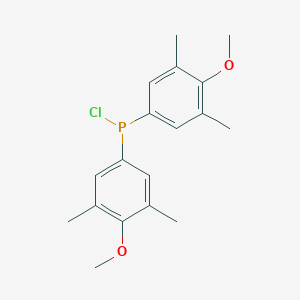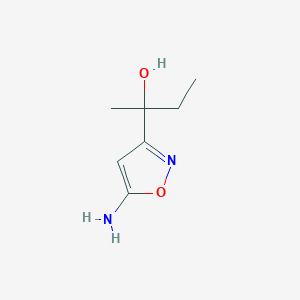
2-(5-Aminoisoxazol-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Aminoisoxazol-3-yl)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoxazole, which is known for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism Of Action
The mechanism of action of 2-(5-Aminoisoxazol-3-yl)butan-2-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the central nervous system, such as GABA and glutamate receptors. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical And Physiological Effects
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(5-Aminoisoxazol-3-yl)butan-2-ol in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(5-Aminoisoxazol-3-yl)butan-2-ol. One potential area of focus is the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of neurotransmitters and receptors in the central nervous system. Furthermore, there is potential for the synthesis of novel derivatives of 2-(5-Aminoisoxazol-3-yl)butan-2-ol with improved potency and selectivity.
Synthesis Methods
The synthesis of 2-(5-Aminoisoxazol-3-yl)butan-2-ol involves the condensation of 5-aminoisoxazole-3-carboxylic acid with 2-bromo-1-butanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is typically around 50%.
Scientific Research Applications
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been used as a building block for the synthesis of various bioactive molecules.
properties
CAS RN |
134965-78-9 |
|---|---|
Product Name |
2-(5-Aminoisoxazol-3-yl)butan-2-ol |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(5-amino-1,2-oxazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3 |
InChI Key |
WGZRJWRMVMPRML-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NOC(=C1)N)O |
Canonical SMILES |
CCC(C)(C1=NOC(=C1)N)O |
synonyms |
3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



